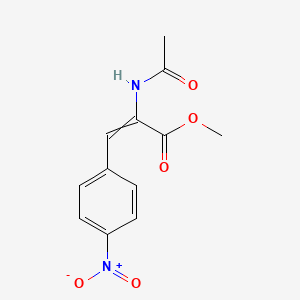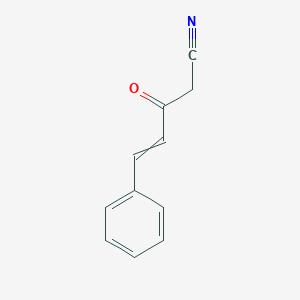
醋酸铵-D3
概述
描述
Ammonium acetate-D3 is a useful research compound. Its molecular formula is C2H7NO2 and its molecular weight is 80.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ammonium acetate-D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium acetate-D3 including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
环境科学: 铵吸附和解吸
醋酸铵-D3 在环境科学中用于从废水中吸附和解吸铵。已开发出改性合成沸石,例如醋酸钠改性合成沸石 (MSZ),以有效吸收铵。 该过程对于修复铵污染和回收铵资源至关重要,这些资源随后可作为土壤改良剂来增强植物生长 .
分析化学: 质谱
在分析化学中,this compound 用作质谱中的缓冲剂。由于其在低压下的挥发性,它取代了含有非挥发性盐的细胞缓冲液,从而有利于样品制备以进行分析。 该特性对于具有蒸发光散射检测器 (ELSD) 和带电气溶胶检测器 (CAD) 的检测的高效液相色谱 (HPLC) 特别有利 .
生物化学: DNA 提取
该化合物在生物化学中起着重要作用,尤其是在 DNA 提取方法中。研究表明,它可以促进从具有坚固细胞壁的生物体(如细菌和酵母)中分离出高分子量天然 DNA。 提取介质中存在this compound 可以提高提取的 DNA 的产量和质量 .
药物研究: 药物制剂
在药物研究中,this compound 用作医药产品中的酸度调节剂。其缓冲能力对于维持各种药物的稳定性和功效至关重要。 它也用于开发色谱方法,以测定药物制剂中的多种维生素和其他化合物 .
材料科学: 活性炭改性
This compound 应用于材料科学中,以修改源自农业副产品(如椰子壳和棕榈仁壳)的活性炭的物理化学性质。 这些改性可以增强碳的吸附能力,使其更有效地用于污染控制应用 .
农业: 施肥和溶剂生产
在农业中,this compound 用作植物的氮源。 当使用木薯作为发酵介质时,它也被发现能增强丁酸梭菌的溶剂生产,这有利于生产丙酮、丁醇和乙醇等生物燃料 .
作用机制
Target of Action
Ammonium acetate-D3, with the chemical formula CD3CO2NH4, is a derivative of ammonium acetate It’s known that ammonium acetate, the parent compound, is often used as a buffer solution in various biochemical reactions .
Mode of Action
Ammonium acetate, the parent compound, is known to act as a buffer in biochemical reactions . As a buffer, it helps maintain a stable pH environment, which is crucial for many biochemical reactions.
Biochemical Pathways
In environments with high ammonia levels, the dominant pathway shifts from syntrophic acetate oxidation coupled with hydrogenotrophic methanogenesis to aceticlastic methanogenesis .
Pharmacokinetics
The parent compound, ammonium acetate, is known to be soluble in water, alcohol, and liquid ammonia , which suggests it could be readily absorbed and distributed in the body.
Result of Action
The parent compound, ammonium acetate, is known to be used in the preparation of samples for mass spectrometry . This suggests that ammonium acetate-D3 could potentially have similar applications.
Action Environment
The action of ammonium acetate-D3 can be influenced by environmental factors such as temperature and pH. For instance, the parent compound, ammonium acetate, has a melting point of 110-112 °C . This suggests that the stability and efficacy of ammonium acetate-D3 could also be influenced by similar environmental conditions.
生化分析
Biochemical Properties
Ammonium acetate-D3 plays a significant role in biochemical reactions, particularly as a buffer and a reagent in mass spectrometry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the study of metabolic processes. For instance, ammonium acetate-D3 is used in the preparation of samples for mass spectrometry, where it helps in the ionization of biomolecules, making them detectable by the instrument . Additionally, it acts as a buffer in biochemical assays, maintaining the pH stability required for enzyme activity and protein interactions .
Cellular Effects
Ammonium acetate-D3 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In studies involving microalgae, ammonium acetate-D3 has been shown to affect the growth and production of cellular components such as pigments, proteins, and lipids . It promotes protein synthesis at low concentrations while inhibiting it at higher concentrations. This dual effect highlights its role in regulating cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of ammonium acetate-D3 involves its interaction with biomolecules at the molecular level. It acts as a nucleophile in biochemical reactions, participating in nucleophilic addition reactions with aldehydes and ketones . This interaction leads to the formation of imine derivatives, which are crucial intermediates in various metabolic pathways. Additionally, ammonium acetate-D3 can act as a catalyst in organic synthesis, facilitating the formation of carbon-nitrogen bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ammonium acetate-D3 can change over time due to its stability and degradation properties. Ammonium acetate-D3 is known to be stable under standard laboratory conditions, but its buffering capacity can be affected by pH changes . Over time, the compound may degrade, leading to alterations in its effectiveness as a buffer and reagent. Long-term studies have shown that ammonium acetate-D3 can maintain its stability for extended periods, making it suitable for prolonged experiments .
Dosage Effects in Animal Models
The effects of ammonium acetate-D3 vary with different dosages in animal models. At low doses, it can promote cellular functions and metabolic activities, while at higher doses, it may exhibit toxic effects. For example, in studies involving murine myotubes, ammonium acetate-D3 at high concentrations led to increased expression of myostatin, a protein associated with muscle wasting . This indicates that careful dosage control is essential to avoid adverse effects in experimental settings.
Metabolic Pathways
Ammonium acetate-D3 is involved in various metabolic pathways, including the urea cycle and amino acid metabolism. It interacts with enzymes such as glutamine synthetase and glutaminase, playing a role in the detoxification of ammonia and the synthesis of glutamine . Additionally, ammonium acetate-D3 can influence metabolic flux and metabolite levels, affecting the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, ammonium acetate-D3 is transported and distributed through specific transporters and binding proteins. The Amt/Mep/Rh family of ammonium transporters facilitates the movement of ammonium acetate-D3 across cellular membranes . These transporters are essential for maintaining the intracellular concentration of ammonium acetate-D3 and ensuring its proper localization within the cell.
Subcellular Localization
Ammonium acetate-D3 is localized in various subcellular compartments, including the cytoplasm, endolysosomes, and contractile vacuoles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is crucial for its activity and function, as it allows ammonium acetate-D3 to participate in localized biochemical reactions and metabolic processes.
属性
IUPAC Name |
azanium;2,2,2-trideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFZMSVCRYTOJT-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)[O-].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679843 | |
| Record name | Ammonium (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20515-38-2 | |
| Record name | Ammonium (~2~H_3_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-(2-{2-(phenylsulfanyl)-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium chloride](/img/structure/B1504681.png)





![2-[({[(Butan-2-ylidene)amino]oxy}carbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B1504693.png)



![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)


